molecular formula C14H23NO5 B1376879 (2R,5R)-2-Allyl 1-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate CAS No. 396731-09-2

(2R,5R)-2-Allyl 1-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B1376879
CAS No.: 396731-09-2
M. Wt: 285.34 g/mol
InChI Key: MBEOUBCIEQYYPD-GHMZBOCLSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure of “(2R,5R)-2-Allyl 1-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate” is not provided in the sources I have .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific properties of “this compound” are not provided in the sources I have .

Scientific Research Applications

Synthesis and Derivatives

  • Stereoselective Syntheses : The compound and its derivatives have been used in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives reacted with L-selectride to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).
  • Synthesis of Amino Acids : The compound has been utilized in the synthesis of specific amino acids, such as (2S,5R)-5-hydroxylysine, which is unique to collagen and collagen-like proteins (Marin et al., 2002).

Chemical Transformations

  • Vinylfluoro Group Transformation : Studies show the vinylfluoro group can act as an acetonyl cation equivalent under certain conditions, leading to the synthesis of pipecolic acid derivatives (Purkayastha et al., 2010).
  • Chiral Auxiliary Applications : The compound has been used in the synthesis and application of new chiral auxiliaries, aiding in the preparation of enantiomerically pure compounds (Studer et al., 1995).

Catalysis and Reactions

  • Aerobic Oxidation of Alcohols : Research indicates the utility of derivatives of this compound in the catalysis of aerobic oxidation of alcohols, converting them into α,β-unsaturated carbonyl compounds (Shen et al., 2012).
  • Highly Diastereoselective Reactions : The compound has been involved in highly diastereoselective reactions, such as the hydroformylation of derivatives to produce important intermediates for amino acid synthesis (Kollár & Sándor, 1993).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. The specific mechanism of action for “(2R,5R)-2-Allyl 1-tert-butyl 5-hydroxypiperidine-1,2-dicarboxylate” is not provided in the sources I have .

Properties

IUPAC Name

1-O-tert-butyl 2-O-prop-2-enyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-8-19-12(17)11-7-6-10(16)9-15(11)13(18)20-14(2,3)4/h5,10-11,16H,1,6-9H2,2-4H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEOUBCIEQYYPD-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743427
Record name 1-tert-Butyl 2-prop-2-en-1-yl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396731-09-2
Record name 1-tert-Butyl 2-prop-2-en-1-yl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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